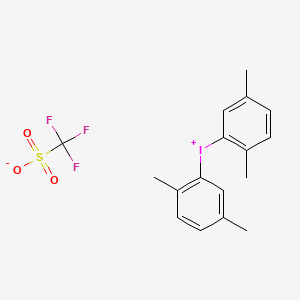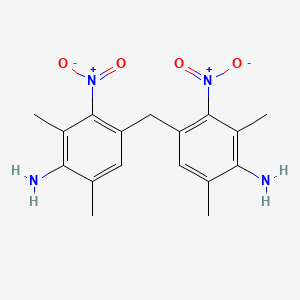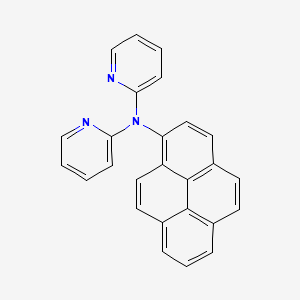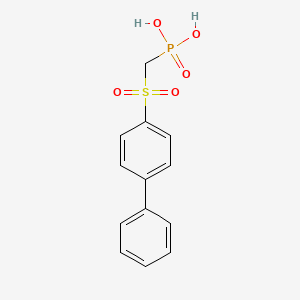
Bis(2,5-dimethylphenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethylphenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C17H18F3IO3S. It is a yellow to white solid with a melting point of 172 to 175 °C . This compound is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diaryliodonium salts, including bis(2,5-dimethylphenyl)iodonium triflate, typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes . This process can be achieved stepwise or in a one-pot reaction. Most synthetic approaches to iodonium salts are conducted under acidic conditions, although some neutral or basic conditions have been developed .
Industrial Production Methods
A scalable electrochemical synthesis method has been developed for diaryliodonium salts. This method involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in a solvent mixture of MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, metal catalysts, and other electrophilic reagents. The reactions are typically carried out under acidic, neutral, or basic conditions, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
Bis(2,5-dimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as an arylating agent in organic synthesis and as an oxidizing agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which bis(2,5-dimethylphenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis(2,5-dimethylphenyl)iodonium triflate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and selectivity in organic synthesis . This makes it a valuable reagent for specific applications where other diaryliodonium salts may not be as effective.
Propiedades
Fórmula molecular |
C17H18F3IO3S |
|---|---|
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
bis(2,5-dimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
NOYGJUFDVACLMX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)

![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)

![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)

![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
